2-Thiophenemethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

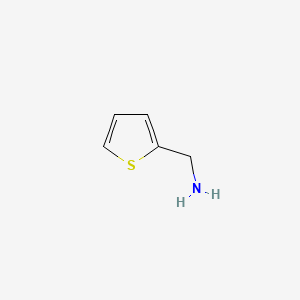

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKJJPMGAWGYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075343 | |

| Record name | 2-Thiophenemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27757-85-3, 7404-63-9, 55230-88-1 | |

| Record name | 2-Thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27757-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Thienylmethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Thienylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027757853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055230881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-thienylmethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-thienylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Thiophenemethylamine: Chemical Properties, Structure, and Applications

This guide offers a comprehensive technical overview of 2-thiophenemethylamine, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth insights into its chemical properties, structural features, synthesis, and key applications.

Introduction: The Significance of the Thiophene Moiety

The thiophene ring is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for a phenyl ring. Its inclusion in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity. This compound, featuring a reactive primary amine appended to the thiophene core, represents a key starting material for the synthesis of a diverse array of biologically active compounds and functional materials.

Molecular Structure and Spectroscopic Profile

This compound, with the chemical formula C₅H₇NS, consists of a thiophene ring substituted at the 2-position with a methylamine group.[1] This structure imparts a unique combination of aromaticity and nucleophilicity.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the thiophene ring protons, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. A representative ¹H NMR spectrum shows a singlet for the two methylene protons at approximately 4.26 ppm. The thiophene ring protons appear as a doublet of doublets at around 7.08 ppm, a doublet at about 7.23 ppm, and another doublet at approximately 7.59 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule, with distinct chemical shifts for the thiophene ring carbons and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its functional groups. As a primary amine, it displays two N-H stretching bands in the region of 3400-3250 cm⁻¹.[3] An N-H bending vibration is also expected between 1650-1580 cm⁻¹.[3] The C-N stretching of an aromatic amine typically appears in the 1335-1250 cm⁻¹ range.[3] Additionally, characteristic bands for the thiophene ring, including C-H and ring stretching vibrations, are observed.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound, which is 113.18 g/mol .[1] The fragmentation pattern can provide further structural information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NS | [1] |

| Molecular Weight | 113.18 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 95-99 °C at 28 mmHg | [5] |

| Density | 1.103 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.5670 | [5] |

| Flash Point | 74 °C (165.2 °F) - closed cup | |

| Solubility | Easily soluble in ethanol and chloroform. | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from readily available thiophene or its derivatives. The choice of a particular synthetic pathway depends on factors such as starting material availability, desired scale, and reaction conditions.

Reductive Amination of 2-Thiophenecarboxaldehyde

A common and efficient method for the synthesis of this compound is the reductive amination of 2-thiophenecarboxaldehyde.[6] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (such as ammonia), which is then reduced to the corresponding amine.[1][3][6]

Experimental Protocol: Reductive Amination of 2-Thiophenecarboxaldehyde

Causality: This protocol utilizes a mild reducing agent, sodium borohydride, which selectively reduces the imine intermediate without affecting the thiophene ring. The use of ethanol as a solvent provides a green and effective reaction medium.[6]

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde in ethanol. Add a solution of ammonia in ethanol to the flask. Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Quenching and Work-up: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional period to ensure complete reduction. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Logical Workflow for Reductive Amination

Caption: Reductive amination workflow for this compound synthesis.

Other Synthetic Routes

Other notable synthetic pathways include:

-

From 2-Thiopheneacetonitrile: This method involves the reduction of 2-thiopheneacetonitrile, which can be prepared from 2-chloromethylthiophene and sodium cyanide.[7][8] While the synthesis is relatively straightforward, it involves the use of highly toxic cyanide salts.[7]

-

From 2-Thiophene Ethanol: This route involves the conversion of 2-thiophene ethanol to a suitable leaving group (e.g., a tosylate) followed by amination.[9] This multi-step process can provide good yields.[9]

-

Vilsmeier-Haack Reaction: The precursor, 2-thiophenecarboxaldehyde, can be synthesized from thiophene using the Vilsmeier-Haack reaction with reagents like N-methylformanilide and phosphorus oxychloride.[10]

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several scientific domains.

Medicinal Chemistry and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[5] Its derivatives have shown a wide range of biological activities.

-

Serotonin 5-HT1A Receptor Antagonists: this compound is a precursor for the synthesis of serotonin 5-HT1A receptor antagonists, which have potential therapeutic applications in neurological and psychiatric disorders due to their neuroprotective effects.[5] The serotonin 5-HT1A receptor is a G-protein coupled receptor that, upon activation by agonists, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] Antagonists block this effect.[11]

Signaling Pathway of 5-HT1A Receptor Modulation

Caption: Simplified signaling pathway of the 5-HT1A receptor.

-

Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitors: Derivatives of this compound have been investigated as inhibitors of iNOS dimerization, which is relevant in inflammatory conditions.[5]

-

Acetylcholinesterase Inhibitors: Certain thiophene derivatives have demonstrated potent acetylcholinesterase inhibitory activity, suggesting their potential in the treatment of Alzheimer's disease.[12]

-

Antimicrobial Agents: Thiophene derivatives have been synthesized and evaluated for their antibacterial activity against various pathogenic strains.[13][14]

Materials Science

Beyond pharmaceuticals, this compound and its derivatives are utilized in materials science:

-

Optoelectronic Materials: It is a reactant in the synthesis of optoelectronic segmented polyurethanes.[5]

-

Solar Cells: this compound has been explored as a potential ligand replacement for poly(3-hexylthiophene)/CdSe hybrid solar cells.[15]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] It is also a combustible liquid.[8] Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors, mist, or gas. Keep away from heat, sparks, and open flames.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.[8]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move the person to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.[2]

Conclusion

This compound is a cornerstone molecule in synthetic chemistry, offering a gateway to a vast array of complex and functionalized molecules. Its unique combination of a thiophene ring and a primary amine functional group provides a versatile platform for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for researchers aiming to leverage its potential in their scientific endeavors. The protocols and data presented in this guide serve as a valuable resource for the scientific community, fostering further innovation and discovery.

References

- 1. d-nb.info [d-nb.info]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 27757-85-3 [chemicalbook.com]

- 6. gctlc.org [gctlc.org]

- 7. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 8. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 9. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Inhibitors of serotonin synthesis and antagonists of serotonin 1A receptors inhibit T lymphocyte function in vitro and cell-mediated immunity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journalwjarr.com [journalwjarr.com]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound 96 27757-85-3 [sigmaaldrich.com]

2-Thiophenemethylamine CAS number 27757-85-3

An In-depth Technical Guide to 2-Thiophenemethylamine (CAS 27757-85-3)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 27757-85-3), a versatile heterocyclic building block with significant applications in pharmaceutical research, drug development, and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's core properties, synthesis, characterization, and key applications, grounded in established scientific literature and protocols.

Core Compound Profile and Physicochemical Properties

This compound, also known by synonyms such as 2-(Aminomethyl)thiophene and (2-Thienyl)methylamine, is an organic compound featuring a methylamine group attached to the 2-position of a thiophene ring.[1][2][3] This structure, particularly the thiophene moiety, serves as a bioisostere for the benzene ring, making it a "privileged structure" in medicinal chemistry and a valuable precursor for a wide array of biologically active molecules.[4][5][6] Its unique electronic and reactive properties make it an essential intermediate in the synthesis of complex organic molecules and functional materials.[4][7]

The compound is typically a clear, colorless to pale yellow liquid with an amine-like odor.[3][8] It is sensitive to air and should be stored accordingly to prevent degradation.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27757-85-3 | [1][2] |

| Molecular Formula | C₅H₇NS | [1][2] |

| Molecular Weight | 113.18 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [1][9] |

| Boiling Point | 95-99 °C at 28 mmHg | [1][8] |

| Density | 1.103 g/mL at 25 °C | [1][8] |

| Refractive Index (n20/D) | 1.5670 | [1] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [1] |

| Solubility | Easily soluble in ethanol and chloroform. | [1][3] |

| pKa | 8.95 ± 0.29 (Predicted) | [1][3] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. The most common and reliable methods include the reductive amination of 2-thiophenecarboxaldehyde or the reduction of 2-thiophenecarbonitrile. The reductive amination pathway is often preferred due to its operational simplicity and high yields.

Key Synthetic Pathway: Reductive Amination

This process involves the reaction of 2-thiophenecarboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

References

- 1. This compound | 27757-85-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indiamart.com [indiamart.com]

- 8. chembk.com [chembk.com]

- 9. A11700.14 [thermofisher.com]

A Technical Guide to the Synthesis of 2-Thiophenemethylamine: Pathways and Protocols for the Modern Laboratory

Abstract

2-Thiophenemethylamine is a pivotal building block in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2] Its synthesis is a critical step in the production of these compounds, demanding efficient, scalable, and safe methodologies. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for key transformations. The discussion will encompass classical methods and contemporary advancements, with a focus on practicality, yield optimization, and safety considerations.

Introduction: The Significance of this compound

The thiophene moiety is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to engage in a variety of biological interactions.[3] this compound, as a primary amine derivative, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, including antiplatelet agents, central nervous system modulators, and antimicrobial compounds.[4][5] The demand for robust and efficient synthetic routes to this key intermediate is therefore of paramount importance. This guide will explore the most prevalent and practical synthetic strategies, providing the necessary detail for their successful implementation in a laboratory setting.

Key Synthetic Pathways to this compound

The synthesis of this compound can be approached through several distinct chemical strategies. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and the specific equipment and safety infrastructure of the laboratory. We will now explore the most significant of these routes in detail.

Reductive Amination of 2-Thiophenecarboxaldehyde

Reductive amination is a powerful and widely employed method for the formation of amines from carbonyl compounds.[6] In the context of this compound synthesis, this pathway commences with the readily available 2-thiophenecarboxaldehyde. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target amine.[7]

Mechanism and Rationale: The reaction is typically performed as a one-pot procedure.[8] The aldehyde first reacts with an ammonia source, such as ammonium acetate or aqueous ammonia, to form a hemiaminal, which then dehydrates to the corresponding imine. A selective reducing agent, present in the reaction mixture, then reduces the imine to the primary amine. The choice of reducing agent is critical; it must be capable of reducing the imine in preference to the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation due to its mildness and selectivity.[4][6]

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

-

To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the careful addition of aqueous hydrochloric acid until the solution is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a concentrated sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by distillation.

Reduction of 2-Thiophenecarbonitrile

The reduction of a nitrile group offers a direct route to a primary amine. 2-Thiophenecarbonitrile, which can be synthesized from 2-bromothiophene, serves as a key intermediate in this pathway.[9][10] This method is particularly attractive for its atom economy and the often high purity of the resulting product.

Mechanism and Rationale: The nitrile reduction is most commonly achieved through catalytic hydrogenation.[11] A variety of catalysts can be employed, including palladium on carbon (Pd/C), Raney nickel, or rhodium-based catalysts. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, typically under a pressurized atmosphere of hydrogen gas. The choice of catalyst and solvent can significantly influence the reaction rate and selectivity. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be used, although these are generally less suited for large-scale synthesis due to safety and workup considerations.

Experimental Protocol: Catalytic Hydrogenation of 2-Thiophenecarbonitrile

-

In a high-pressure hydrogenation vessel, combine 2-thiophenecarbonitrile (1 equivalent) and a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to the appropriate temperature (e.g., 50-80°C) and stir vigorously.

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

Upon completion, cool the vessel, carefully vent the hydrogen gas, and purge with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation.

Synthesis from 2-(2-Nitrovinyl)thiophene

This pathway involves the reduction of a nitroalkene, which can be prepared from 2-thiophenecarboxaldehyde and nitromethane.[12] This method is particularly noteworthy for its use of potent reducing agents to achieve the transformation.

Mechanism and Rationale: The reduction of the nitro group and the carbon-carbon double bond in 2-(2-nitrovinyl)thiophene to the corresponding ethylamine can be accomplished using powerful reducing agents. A preferred reagent for this transformation is diborane (B₂H₆), which offers high efficiency.[12] The reaction is typically carried out in an inert organic solvent at controlled temperatures.

Experimental Protocol: Reduction of 2-(2-Nitrovinyl)thiophene with Diborane [12]

-

Dissolve 2-(2-nitrovinyl)thiophene (1 equivalent) in an inert, dry solvent such as tetrahydrofuran (THF) in a flask equipped with a nitrogen inlet.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of diborane in THF (e.g., 1 M solution) to the reaction mixture, maintaining the temperature within the specified range.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 8-15°C) for several hours until the reaction is complete.

-

Carefully quench the reaction by the slow addition of aqueous acid (e.g., hydrochloric acid).

-

The product can then be isolated by basification of the aqueous layer and extraction with an organic solvent.

-

The combined organic layers are dried and concentrated to give the crude product, which can be purified by distillation.

The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation often encountered with direct amination.[13][14][15] This pathway would typically start with 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene.

Mechanism and Rationale: The synthesis begins with the deprotonation of phthalimide by a base like potassium hydroxide to form the potassium phthalimide salt, which is a potent nucleophile.[16] This nucleophile then displaces the halide from the 2-(halomethyl)thiophene in an SN2 reaction to form N-(2-thienylmethyl)phthalimide.[14] The final step is the liberation of the primary amine from the phthalimide derivative. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which involves heating with hydrazine.[13][16] This method is favored over acidic hydrolysis as it proceeds under milder conditions and avoids protonation of the final amine product.

Experimental Protocol: Gabriel Synthesis of this compound

-

Formation of N-(2-thienylmethyl)phthalimide:

-

To a solution of potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like DMF, add 2-(chloromethyl)thiophene (1 equivalent).

-

Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours until the starting halide is consumed (monitor by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the N-(2-thienylmethyl)phthalimide.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Hydrazinolysis:

-

Suspend the N-(2-thienylmethyl)phthalimide in ethanol.

-

Add hydrazine hydrate (1.5-2 equivalents) and reflux the mixture for 2-4 hours.

-

A precipitate of phthalhydrazide will form.[13]

-

Cool the mixture and acidify with aqueous hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

-

Filter off the phthalhydrazide.

-

Make the filtrate basic with a strong base (e.g., NaOH) and extract the this compound with an organic solvent.

-

Dry the organic extracts, filter, and concentrate to obtain the product.

-

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides a direct route to amines from aldehydes or ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[8][17] This one-pot reductive amination is a classical method that can be applied to the synthesis of this compound from 2-thiophenecarboxaldehyde.

Mechanism and Rationale: The reaction typically involves heating the carbonyl compound with ammonium formate or formamide.[17][18] At elevated temperatures, ammonium formate dissociates into ammonia and formic acid.[18] The ammonia reacts with the aldehyde to form an imine, which is then reduced by the formic acid to the corresponding amine. The reaction often proceeds via the N-formyl intermediate, which is subsequently hydrolyzed to the free amine during workup.[19]

Experimental Protocol: Leuckart-Wallach Reaction

-

In a round-bottom flask, combine 2-thiophenecarboxaldehyde (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

-

Heat the mixture gradually to a temperature of 160-180°C. Water and carbon dioxide will be evolved.

-

Maintain this temperature for several hours until the reaction is complete.

-

Cool the reaction mixture and add aqueous hydrochloric acid to hydrolyze the intermediate formamide.

-

Heat the acidic mixture to reflux for a few hours to ensure complete hydrolysis.

-

After cooling, make the solution strongly basic with sodium hydroxide.

-

Extract the liberated this compound with a suitable organic solvent.

-

Dry the combined organic extracts and remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.

Comparative Analysis of Synthesis Pathways

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key characteristics of the discussed pathways.

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | 2-Thiophenecarboxaldehyde | NH₄OAc, NaBH₃CN | One-pot, mild conditions, good yields.[4][6] | Requires careful control of reagent addition. |

| Nitrile Reduction | 2-Thiophenecarbonitrile | H₂, Pd/C or LiAlH₄ | High purity, good for larger scale.[11] | Requires specialized hydrogenation equipment or pyrophoric reagents. |

| Nitrovinyl Reduction | 2-(2-Nitrovinyl)thiophene | Diborane (B₂H₆) | Efficient reduction.[12] | Utilizes hazardous and moisture-sensitive reagents. |

| Gabriel Synthesis | 2-(Halomethyl)thiophene | Potassium phthalimide, Hydrazine | Avoids over-alkylation, clean reaction.[13][14] | Multi-step process, formation of solid by-product.[13] |

| Leuckart-Wallach | 2-Thiophenecarboxaldehyde | Ammonium formate/Formamide | One-pot, inexpensive reagents.[8][17] | Requires high temperatures, potential for side products.[19] |

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the core transformations of the discussed synthetic pathways.

Figure 1: Reductive Amination of 2-Thiophenecarboxaldehyde.

References

- 1. This compound | 27757-85-3 [chemicalbook.com]

- 2. This compound 96 27757-85-3 [sigmaaldrich.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. guidechem.com [guidechem.com]

- 5. innospk.com [innospk.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile - Journal of King Saud University - Science [jksus.org]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 18. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 19. Secondary Amines by the Leuckart Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

2-Thiophenemethylamine safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Thiophenemethylamine

Section 1: Chemical & Physical Identity

This compound, also known as (2-Thienyl)methylamine, is an organic amine compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its reactivity, stemming from the primary amine group and the thiophene ring, necessitates a thorough understanding of its properties for safe handling. While invaluable in research and development, its hazardous nature demands stringent adherence to safety protocols.

Chemical Structure

The molecule consists of a thiophene ring substituted at the 2-position with an aminomethyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is the foundation of a robust safety protocol. These properties dictate storage requirements, appropriate handling techniques, and the selection of personal protective equipment.

| Property | Value | Source |

| CAS Number | 27757-85-3 | [1][2][3][4] |

| Molecular Formula | C₅H₇NS | [1][3][4] |

| Molecular Weight | 113.18 g/mol | [3][4] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Boiling Point | 95 - 99 °C @ 28 mmHg | [1][2][4][5] |

| Flash Point | 73 °C / 163.4 °F (closed cup) | [1][2] |

| Density | 1.103 g/mL at 25 °C | [1][4][5] |

| Solubility | Soluble in ethanol and chloroform | [1][5] |

| Sensitivity | Air and moisture sensitive; hygroscopic | [1][3] |

Section 2: Hazard Analysis & Risk Assessment

This compound is classified as a hazardous chemical, primarily due to its corrosive nature.[1][2] A systematic risk assessment is mandatory before any procedure involving this compound is initiated. The causality is clear: the chemical's inherent properties (corrosivity, combustibility) are the primary hazards, and the risk is the likelihood of these hazards causing harm during a specific laboratory procedure.

GHS Classification and Hazards

| Classification | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage / Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Source: Fisher Scientific Safety Data Sheet[2]

The primary danger of this compound is its ability to cause severe chemical burns upon contact with skin and eyes.[2][3] Its classification as a Category 1B corrosive substance indicates that it can cause irreversible tissue damage. While it is a combustible liquid, it requires heating or exposure to an ignition source to ignite.[2] The toxicological properties have not been fully investigated, which necessitates treating the substance with a high degree of caution to avoid inhalation or ingestion.[2][3]

Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. This is not a one-time checklist but a continuous process of evaluation.

Caption: A systematic workflow for risk assessment.

Section 3: Standard Operating Protocols for Safe Handling

The following protocols are designed to mitigate the risks identified in Section 2. The causality is direct: adherence to these steps minimizes exposure pathways.

General Handling Protocol

-

Preparation : Before handling, ensure that an eyewash station and safety shower are unobstructed and have been tested within the last month.[2] Confirm the chemical fume hood is functioning correctly (check airflow monitor).

-

Ventilation : Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or mists.[2][6]

-

Dispensing : When transferring the liquid, use appropriate tools such as a glass pipette with a bulb or a syringe. Pouring directly from the bottle increases the risk of splashing and should be avoided for all but the largest transfers.

-

Avoiding Ignition Sources : Keep the compound away from open flames, hot surfaces, and sources of ignition.[2]

-

Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Clothing : Do not wear contaminated clothing outside of the laboratory area.[1] Remove any contaminated clothing immediately and wash before reuse.[7]

Section 4: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical. For this compound, the protocol must prioritize protection against chemical burns.[8]

-

Eye and Face Protection : Due to its severe corrosivity to eyes, standard safety glasses are insufficient. Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] A full face shield must be worn over the goggles when there is any risk of splashing.[9]

-

Skin and Body Protection : An impervious, long-sleeved lab coat is required.[3] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or a full chemical suit is necessary.[9][10]

-

Hand Protection : Chemical-resistant gloves are essential.[3] Nitrile gloves are commonly used, but it is critical to check the manufacturer's compatibility chart for breakthrough time. Always inspect gloves for tears or holes before use.[3][9] Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

-

Respiratory Protection : In most cases, handling within a fume hood provides adequate respiratory protection.[2] If engineering controls are not sufficient to maintain exposure below limits, or during a large spill, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK for organic vapors and ammonia) must be used.[9]

Section 5: Emergency Procedures

In the event of an emergency, a rapid and informed response is critical to minimizing harm.

First-Aid Measures

The immediate goal of first aid is to dilute and remove the chemical. Medical attention must be sought immediately in all cases of exposure.[2]

-

Eye Contact :

-

Skin Contact :

-

Inhalation :

-

Ingestion :

Spill Response Protocol

A spill should be classified as either "minor" (can be handled by trained lab personnel) or "major" (requires emergency response).[12]

Caption: Decision tree for chemical spill response.

Minor Spill Cleanup Steps:

-

Alert & Secure : Alert personnel in the immediate area. Secure the location to prevent others from entering.[13]

-

Ventilate : Ensure the area is well-ventilated, typically by working within a fume hood.

-

PPE : Don the appropriate PPE as described in Section 4.[12]

-

Ignition Sources : Remove all sources of ignition from the area.[2][6]

-

Contain & Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal binder.[2][12] Do NOT use combustible materials like paper towels or sawdust.[12]

-

Collect : Carefully scoop the absorbed material into a suitable, sealable container for chemical waste.

-

Decontaminate : Clean the spill area with soap and water.[14]

-

Dispose : Label the waste container and dispose of it, along with any contaminated PPE, according to institutional and local regulations.[14][15]

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3]

-

Specific Hazards : The substance is combustible.[2] Containers may explode when heated.[2][6] Hazardous combustion products include toxic oxides of nitrogen, carbon, and sulfur.[2]

-

Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][6]

Section 6: Storage & Disposal

Storage Conditions

The goal of proper storage is to maintain chemical integrity and prevent accidental release or reaction.

-

Location : Store in a dry, cool, and well-ventilated place.[2][3] Designate a "Corrosives Area" for storage.[2][6]

-

Container : Keep the container tightly closed to prevent moisture absorption and vapor release.[2][3][9] Storing under an inert gas like nitrogen or argon is recommended due to its air sensitivity.[3]

-

Incompatibilities : Segregate from incompatible materials, especially strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3]

Waste Disposal

Disposal must be conducted in compliance with all federal, state, and local environmental regulations.

-

Generator's Responsibility : The chemical waste generator is responsible for correctly identifying and classifying the waste.[2]

-

Method : Waste should be handled by a licensed professional waste disposal service.[3] One approved method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Containers : Dispose of the original container as unused product unless it has been properly decontaminated.[3] Do not empty into drains.[2][3]

References

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound 96 27757-85-3 [sigmaaldrich.com]

- 5. This compound | 27757-85-3 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. scribd.com [scribd.com]

- 10. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. ehs.fiu.edu [ehs.fiu.edu]

- 14. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 15. chemkleancorp.com [chemkleancorp.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Thiophenemethylamine

Introduction

2-Thiophenemethylamine, a heterocyclic amine with the CAS number 27757-85-3, is a pivotal building block in modern chemistry.[1][2] Its structure, featuring a reactive primary amine tethered to a thiophene ring, makes it a valuable intermediate in the synthesis of a wide array of compounds, from pharmaceuticals like serotonin 5-HT1A receptor antagonists to advanced optoelectronic materials.[2] For researchers, process chemists, and formulation scientists, a comprehensive understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic. It is a critical prerequisite for successful reaction design, process optimization, purification, and the development of stable, effective end-products.

This guide provides a deep dive into the solubility and stability profiles of this compound. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that govern these properties. We will detail field-proven experimental protocols for their characterization and discuss the causality behind methodological choices. This document is designed to serve as a practical, authoritative resource, empowering scientists to handle, store, and utilize this versatile compound with confidence and precision.

Section 1: Core Physicochemical Properties

A foundational understanding begins with the key physical and chemical characteristics of the molecule. These properties, summarized below, provide the initial clues to its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₅H₇NS | [1][2] |

| Molecular Weight | 113.18 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Density | 1.103 g/mL at 25 °C | [1][2] |

| Boiling Point | 95-99 °C at 28 mmHg | [1][2] |

| Refractive Index (n20/D) | 1.5670 | [1][2] |

| pKa (Predicted) | 8.95 ± 0.29 | [1][2] |

| Sensitivity | Air Sensitive | [1][2] |

Section 2: Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for synthesis, purification, and formulation. The unique structure of this compound, possessing both a nonpolar aromatic thiophene ring and a polar, basic aminomethyl group, results in a nuanced solubility profile.

Theoretical Considerations & Qualitative Assessment

The principle of "like dissolves like" provides a strong predictive framework. The nonpolar, aromatic thiophene ring suggests solubility in organic solvents, while the primary amine group, capable of hydrogen bonding, implies some affinity for polar solvents.

Published data confirms this, indicating that this compound is easily soluble in ethanol and chloroform .[1][2] However, its aqueous solubility is not explicitly quantified in readily available literature. As a primary amine with a pKa of approximately 8.95, its solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions (pH < pKa), the amine group will be protonated to form the corresponding ammonium salt, which should exhibit significantly enhanced water solubility due to its ionic character.[3]

Experimental Determination of Thermodynamic Solubility

For drug development and formulation, qualitative descriptions are insufficient. A quantitative measure of thermodynamic solubility, which represents the true equilibrium saturation point of the compound, is essential. The shake-flask method is the gold-standard technique for this determination due to its direct measurement of equilibrium.[4]

The choice of this method over kinetic solubility assays is deliberate; kinetic methods, while high-throughput, can overestimate solubility by generating supersaturated solutions, which is unsuitable for developing stable formulations.[4]

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent (e.g., water, buffered solutions at various pH levels, ethanol) in a glass vial. The excess solid/liquid phase ensures that saturation is achieved.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and/or 37 °C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. A shaker or orbital incubator is ideal.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved material settle. To ensure complete removal of undissolved compound, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes). This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

-

Analysis: Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method (as described in Section 4).

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility in units such as mg/mL or µg/mL.

References

discovery and history of 2-Thiophenemethylamine

An In-Depth Technical Guide to 2-Thiophenemethylamine: From Discovery to Modern Synthetic Applications

Abstract

This compound, a pivotal heterocyclic building block, has carved a significant niche in the landscape of medicinal chemistry and materials science. This guide provides a comprehensive exploration of its discovery, the evolution of its synthetic methodologies, and its contemporary applications. We will delve into the chemical principles underpinning its synthesis, offering a detailed analysis of various routes from historical perspectives to modern, optimized protocols. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and advanced insights into the strategic use of this versatile molecule.

The Genesis of a Versatile Scaffold: A Historical Perspective

The story of this compound is intrinsically linked to the discovery of its parent heterocycle, thiophene, by Victor Meyer in 1883. This discovery unveiled a new class of aromatic compounds, and the subsequent decades saw a surge in the exploration of thiophene chemistry. Early research focused on understanding the reactivity of the thiophene ring and developing methods to functionalize it.

While a singular "discovery" of this compound is not documented, its emergence can be traced to the broader, systematic investigation of thiophene derivatives in the early 20th century. The initial syntheses were often extensions of well-established reactions from benzene chemistry, adapted for the thiophene nucleus. These early methods, though often low-yielding by modern standards, laid the crucial groundwork for the more efficient protocols used today. The primary impetus for its synthesis was the recognition of the thiophene ring as a bioisostere of the benzene ring, a concept that would later become a cornerstone of modern medicinal chemistry. This principle suggested that incorporating the thiophene moiety could lead to novel compounds with improved pharmacological profiles.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly over the past century. This section details the key synthetic transformations, providing a comparative analysis of their advantages and limitations.

Early Approaches: Reductive Pathways

The first successful syntheses of this compound relied on the reduction of readily accessible precursors. These methods, while foundational, often required harsh reaction conditions and stoichiometric amounts of reducing agents.

One of the earliest and most straightforward methods involves the reduction of 2-thiophenecarbonitrile.

-

Reaction: 2-Thiophenecarbonitrile is reduced to this compound.

-

Reducing Agents: A variety of reducing agents have been employed, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

-

Mechanism: The nitrile group undergoes nucleophilic attack by a hydride source, followed by protonation to yield the primary amine.

-

Advantages: The starting material, 2-thiophenecarbonitrile, is commercially available and relatively inexpensive.

-

Limitations: The use of powerful reducing agents like LiAlH₄ requires stringent anhydrous conditions and careful handling due to its high reactivity. Catalytic hydrogenation may require high pressures and temperatures.

A similar reductive strategy starts from 2-thiophenecarboxaldehyde.

-

Reaction: 2-Thiophenecarboxaldehyde is first converted to its oxime, which is then reduced.

-

Mechanism: The aldehyde reacts with hydroxylamine to form the oxime. The C=N bond of the oxime is then reduced to a C-N single bond.

-

Reducing Agents: Common reducing agents for the oxime include sodium amalgam, sodium in ethanol (a classic named reaction), and catalytic hydrogenation.

-

Limitations: The multi-step nature of the synthesis can lead to lower overall yields.

The Gabriel Synthesis: A Classic Route

The Gabriel synthesis, a cornerstone of primary amine synthesis, was also adapted for the preparation of this compound.

-

Reaction: This method involves the reaction of potassium phthalimide with 2-(chloromethyl)thiophene, followed by hydrolysis or hydrazinolysis of the resulting N-substituted phthalimide.

-

Mechanism: The phthalimide anion acts as a nucleophile, displacing the chloride from 2-(chloromethyl)thiophene. The subsequent cleavage of the phthalimide group liberates the desired primary amine.

-

Advantages: The Gabriel synthesis is known for producing clean primary amines, avoiding the over-alkylation often seen with other methods.

-

Limitations: The cleavage of the phthalimide group can sometimes require harsh conditions (e.g., strong acid or base), which may not be compatible with other functional groups. Hydrazinolysis is often a milder alternative.

Modern and Optimized Protocols

Contemporary synthetic chemistry has focused on developing milder, more efficient, and scalable routes to this compound. These methods often employ advanced catalytic systems and offer improved functional group tolerance.

One such modern approach is the reductive amination of 2-thiophenecarboxaldehyde.

-

Reaction: 2-Thiophenecarboxaldehyde reacts with an ammonia source in the presence of a reducing agent.

-

Mechanism: The aldehyde and ammonia (or an ammonium salt) form an imine in situ, which is then selectively reduced to the amine.

-

Reducing Agents: Modern reductive amination protocols often utilize milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

-

Advantages: This one-pot procedure is highly efficient and avoids the isolation of intermediates. The mild conditions are compatible with a wide range of functional groups.

-

Limitations: Careful control of pH is often necessary to ensure efficient imine formation and reduction.

The following diagram illustrates the common synthetic pathways to this compound:

Caption: Key synthetic routes to this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₅H₇NS |

| Molar Mass | 113.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 79-80 °C at 15 mmHg |

| Density | 1.09 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.565 |

| Solubility | Soluble in common organic solvents |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characteristic, showing signals for the aminomethyl protons and the three protons on the thiophene ring. The chemical shifts and coupling patterns provide unambiguous confirmation of the structure.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum displays signals for the five carbon atoms of the molecule, with the chemical shifts reflecting their electronic environment.

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-H stretching of the thiophene ring.

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak (M⁺) at m/z = 113, confirming the molecular weight.

Applications in Drug Discovery and Materials Science

The utility of this compound as a building block stems from the unique properties of the thiophene ring and the reactivity of the primary amine.

Medicinal Chemistry

In medicinal chemistry, the thiophene ring is often used as a bioisosteric replacement for a benzene ring. This substitution can lead to compounds with:

-

Improved Potency: The sulfur atom of the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with biological targets.

-

Enhanced Metabolic Stability: The thiophene ring can alter the metabolic profile of a drug candidate, potentially leading to a longer half-life.

-

Modified Lipophilicity: The substitution of benzene with thiophene can fine-tune the lipophilicity of a molecule, which is a critical parameter for drug absorption and distribution.

Numerous drug candidates and approved drugs contain the this compound scaffold or a related thiophene moiety. These compounds span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Materials Science

In materials science, the incorporation of thiophene-containing units into polymers can lead to materials with interesting electronic and optical properties. The amine functionality of this compound provides a convenient handle for polymerization or for grafting onto surfaces. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a modern and reliable synthesis of this compound via reductive amination.

Reductive Amination of 2-Thiophenecarboxaldehyde

Materials:

-

2-Thiophenecarboxaldehyde

-

Ammonium acetate

-

Sodium triacetoxyborohydride (STAB)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The following workflow diagram illustrates the experimental procedure:

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound has transitioned from a chemical curiosity in the early days of thiophene chemistry to a high-value building block in modern chemical synthesis. Its journey reflects the broader advancements in synthetic methodology, from classical, often harsh, procedures to elegant and efficient one-pot protocols. The continued exploration of its chemistry and applications promises to yield new discoveries in both medicine and materials science, solidifying its status as a cornerstone of heterocyclic chemistry.

The Analytical Signature of a Versatile Building Block: A Technical Guide to the Spectroscopic Data of 2-Thiophenemethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of a Key Intermediate

2-Thiophenemethylamine, a heterocyclic amine carrying a thiophene ring, serves as a pivotal structural motif in a diverse array of pharmacologically active compounds and functional materials.[1][2][3] Its inherent chemical properties make it a valuable precursor in the synthesis of novel therapeutic agents, including potential treatments for neurological disorders and infectious diseases, as well as in the development of advanced materials for electronic applications.[1][2][3] An unambiguous understanding of its molecular architecture and purity is paramount for any research or development endeavor. This technical guide provides an in-depth analysis of the core spectroscopic data of this compound, offering a foundational reference for its identification, characterization, and quality control. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the expertise to confidently utilize this versatile molecule.

I. Deciphering the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and relative numbers. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the thiophene ring and the aminomethyl substituent.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A robust ¹H NMR spectrum of this compound can be obtained using a standard high-field NMR spectrometer. The following protocol outlines a typical procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the amine group.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at a standard probe temperature of 298 K. Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

A general protocol for the NMR analysis of primary amines is described by Perez-Fuertes et al. (2008).[4]

Data Summary and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ typically displays the following key resonances:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.18 | Doublet of doublets | 1H | H5 (proton on C5 of thiophene ring) |

| ~ 6.95 | Doublet of doublets | 1H | H4 (proton on C4 of thiophene ring) |

| ~ 6.90 | Multiplet | 1H | H3 (proton on C3 of thiophene ring) |

| ~ 4.00 | Singlet | 2H | -CH₂- (methylene protons) |

| ~ 1.60 | Broad Singlet | 2H | -NH₂ (amine protons) |

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.[5]

The downfield shifts of the thiophene protons (H3, H4, and H5) are characteristic of their location in an aromatic ring system. The splitting patterns (doublet of doublets and multiplet) arise from the coupling between these adjacent, non-equivalent protons. The methylene protons (-CH₂-) adjacent to the thiophene ring and the amine group appear as a singlet, indicating minimal or no coupling with the amine protons, a common phenomenon due to rapid proton exchange. The amine protons themselves typically present as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Diagram of ¹H NMR Spectral Correlations for this compound

Caption: Correlation of protons in this compound with their respective ¹H NMR chemical shifts.

II. Probing the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Data Acquisition

The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters.

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz for carbon) is used.

-

Data Acquisition: A proton-decoupled sequence is typically employed to simplify the spectrum, resulting in single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Data Summary and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C2 (thiophene ring carbon attached to the methylamine group) |

| ~ 126.8 | C5 (thiophene ring carbon) |

| ~ 124.5 | C4 (thiophene ring carbon) |

| ~ 123.0 | C3 (thiophene ring carbon) |

| ~ 40.0 | -CH₂- (methylene carbon) |

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.[5]

The chemical shifts of the thiophene ring carbons are in the aromatic region of the spectrum. The C2 carbon, being attached to the electron-withdrawing methylamine group, is the most downfield-shifted. The methylene carbon (-CH₂-) appears in the aliphatic region of the spectrum.

Diagram of ¹³C NMR Spectral Correlations for this compound

Caption: Correlation of carbon atoms in this compound with their ¹³C NMR chemical shifts.

III. Fingerprinting Functional Groups: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides clear evidence for the presence of the amine group and the thiophene ring.

Experimental Protocol: Acquiring an FT-IR Spectrum

FT-IR spectra of liquid samples like this compound are typically acquired using an Attenuated Total Reflectance (ATR) accessory or as a thin film between salt plates (e.g., NaCl or KBr).

-

Sample Preparation (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

A general laboratory procedure for FT-IR spectroscopy of liquid samples is well-established.[6]

Data Summary and Interpretation

The FT-IR spectrum of this compound exhibits several characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3380 - 3250 | Medium, Broad | N-H stretch | Primary Amine (-NH₂) |

| ~ 3100 | Weak | C-H stretch | Aromatic (Thiophene) |

| ~ 2920, 2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| ~ 1590 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |

| ~ 1440 | Medium | C=C stretch | Aromatic (Thiophene) |

| ~ 1230 | Medium | C-N stretch | Aliphatic Amine |

| ~ 850 | Strong | C-H out-of-plane bend | 2-substituted Thiophene |

| ~ 700 | Strong | C-S stretch | Thiophene |

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.[5]

The broad absorption in the 3380-3250 cm⁻¹ region is a hallmark of the N-H stretching vibrations of a primary amine. The presence of two bands in this region, although often poorly resolved, is expected due to symmetric and asymmetric stretching modes.[7] The N-H bending vibration around 1590 cm⁻¹ further confirms the primary amine functionality.[7] The weak C-H stretch at ~3100 cm⁻¹ and the C=C stretching at ~1440 cm⁻¹ are characteristic of the thiophene ring. The strong bands in the fingerprint region, particularly around 850 cm⁻¹ and 700 cm⁻¹, are indicative of the 2-substituted thiophene ring and the C-S bond, respectively.

IV. Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the elucidation of its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard EI-MS experiment involves the following steps:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[8][9][10]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals or molecules.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Data Summary and Interpretation

The EI mass spectrum of this compound shows a prominent molecular ion peak and a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 113 | ~ 50 | [M]⁺• (Molecular Ion) |

| 112 | ~ 20 | [M-H]⁺ |

| 97 | ~ 100 | [M-NH₂]⁺ or [Thiophene-CH₂]⁺ (Base Peak) |

| 84 | ~ 15 | [Thiophene-H]⁺ |

Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.[5]

The molecular ion peak at m/z 113 confirms the molecular weight of this compound (C₅H₇NS). The base peak at m/z 97 is the most abundant ion and corresponds to the loss of the amino group (•NH₂) via cleavage of the C-N bond, forming a stable thiophenemethyl cation. This fragmentation is a characteristic feature of primary amines.[11] The presence of a peak at m/z 112, corresponding to the loss of a hydrogen atom, is also commonly observed.

Diagram of Key Mass Spectrometry Fragmentation Pathways for this compound

Caption: Primary fragmentation pathways of this compound in EI-MS.

V. Conclusion: An Integrated Spectroscopic Portrait

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, FT-IR, and MS—collectively provide a comprehensive and unambiguous analytical signature for this compound. Each technique offers a unique and complementary perspective on the molecule's structure, from the arrangement of its atoms to the nature of its chemical bonds. For researchers in drug discovery and materials science, a thorough understanding of this spectroscopic data is not merely an academic exercise; it is a fundamental prerequisite for ensuring the quality and integrity of their work. This guide serves as a detailed and authoritative reference, empowering scientists to confidently identify, characterize, and utilize this compound in their pursuit of scientific innovation.

References

- 1. This compound 96 27757-85-3 [sigmaaldrich.com]

- 2. This compound 96 27757-85-3 [sigmaaldrich.com]

- 3. This compound 96 27757-85-3 [sigmaaldrich.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Commercial Availability of 2-Thiophenemethylamine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Thiophenemethylamine in Modern Chemistry